4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran
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Overview
Description
4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran is a benzofuran derivative characterized by the presence of bromine, methyl, and nitro functional groups. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methyl-7-nitro-2,3-dihydrobenzofuran using bromine or a brominating agent under controlled conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
4-Bromo-2-methyl-7-nitro-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives such as:
2-Bromo-4-methyl-6-nitrophenol: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
4-Bromo-2-nitrobenzoic acid: Another brominated nitro compound with different applications and reactivity.
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
4-bromo-2-methyl-7-nitro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8BrNO3/c1-5-4-6-7(10)2-3-8(11(12)13)9(6)14-5/h2-3,5H,4H2,1H3 |
InChI Key |
VCSOQJCQQYZMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2O1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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